5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid

Physicochemical profiling Lipophilicity Medicinal chemistry

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid (CAS 554425-46-6) is a synthetic pyrrolidinylsulfamoylbenzoic acid derivative with the molecular formula C₁₅H₂₂N₂O₄S and a molecular weight of 326.41 g/mol. The compound features a tertiary diethylsulfamoyl group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the benzoic acid core, distinguishing it from clinically established 3-pyrrolidinyl-5-sulfamoylbenzoic acid loop diuretics such as piretanide (CAS 55837-27-9).

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
CAS No. 554425-46-6
Cat. No. B3384481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid
CAS554425-46-6
Molecular FormulaC15H22N2O4S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)O
InChIInChI=1S/C15H22N2O4S/c1-3-17(4-2)22(20,21)12-7-8-14(13(11-12)15(18)19)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19)
InChIKeyHNBOWLIJCWGZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid (CAS 554425-46-6): Procurement-Grade Physicochemical and Structural Profile


5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid (CAS 554425-46-6) is a synthetic pyrrolidinylsulfamoylbenzoic acid derivative with the molecular formula C₁₅H₂₂N₂O₄S and a molecular weight of 326.41 g/mol . The compound features a tertiary diethylsulfamoyl group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position of the benzoic acid core, distinguishing it from clinically established 3-pyrrolidinyl-5-sulfamoylbenzoic acid loop diuretics such as piretanide (CAS 55837-27-9) [1]. It is supplied as a research-grade chemical with a minimum purity of 95%, stored at 2–8°C, and shipped at ambient temperature . The compound is catalogued under MDL number MFCD03985180, Enamine building block ID EN300-06095, and Santa Cruz Biotechnology product code sc-350935 [2].

Why 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid Cannot Be Replaced by Piretanide or Other 3-Pyrrolidinyl-5-sulfamoylbenzoic Acid Loop Diuretics


Generic substitution within the pyrrolidinylsulfamoylbenzoic acid class is precluded by two irreversible structural divergences: (i) the pyrrolidine ring is attached at the 2-position of the benzoic acid core rather than the 3-position found in piretanide and its congeners [1], and (ii) the sulfamoyl moiety is fully substituted with two ethyl groups (tertiary sulfonamide) instead of the primary sulfamoyl group (–SO₂NH₂) present in loop diuretics . These differences eliminate the Na⁺-K⁺-2Cl⁻ cotransporter pharmacophore required for diuretic activity and fundamentally alter hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability. Consequently, compounds such as piretanide (CAS 55837-27-9), bumetanide (CAS 28395-03-1), or 4-(diethylsulfamoyl)benzoic acid (CAS 1213-06-5) cannot serve as functional or pharmacological substitutes for applications requiring the specific 2-pyrrolidinyl-5-(diethylsulfamoyl)benzoic acid scaffold .

Quantitative Differentiation Evidence: 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid vs. Closest Structural Analogs


LogP Comparison: Intermediate Lipophilicity Between Amino and Pyrrolidinyl Analogs

The computed partition coefficient (XLogP3-AA) of 5-(diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is 1.91 , positioning it between the more hydrophilic 5-(diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid (XLogP3 1.7; PubChem CID 4962526) [1] and the more lipophilic 2-(pyrrolidin-1-yl)benzoic acid (LogP 2.36; CAS 78648-27-8) [2]. Piretanide, the nearest clinically approved structural relative, exhibits a wider LogP range of 2.30–3.92 depending on the measurement method [3]. The 1.91 LogP value of the target compound predicts balanced aqueous solubility and passive membrane permeability, which is a critical selection criterion for cell-based screening campaigns.

Physicochemical profiling Lipophilicity Medicinal chemistry

Hydrogen Bond Donor Count: Reduced H-Bond Donor Capacity vs. Primary Sulfamoyl Loop Diuretics

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid proton), whereas piretanide and bumetanide each possess two hydrogen bond donors (carboxylic acid plus primary sulfamoyl –SO₂NH₂) [1]. A hydrogen bond donor count of 1 versus 2 directly impacts passive transcellular permeability and CNS penetration potential, as each additional H-bond donor reduces permeability by approximately one order of magnitude based on established structure-permeability relationships [2]. The 5-(diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid analog (CID 4962526) also has 2 H-bond donors due to its secondary amine linker, further differentiating the target compound within the diethylsulfamoyl-benzoic acid sub-series [3].

Drug design Permeability Pharmacophore modeling

Fraction sp³ (Fsp³): Higher Three-Dimensional Character vs. Flat Aromatic Diethylsulfamoyl Benzoic Acids

The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.533 , reflecting the saturated pyrrolidine ring contribution. This value exceeds the Fsp³ of 4-(diethylsulfamoyl)benzoic acid (ethebenecid; CAS 1213-06-5), which is approximately 0.36 (4 sp³ carbons out of 11 total carbons) [1], and is comparable to piretanide (Fsp³ ≈ 0.47) [2]. Higher Fsp³ values correlate with improved aqueous solubility, lower melting points, and reduced aromatic ring-mediated off-target interactions such as hERG binding and CYP inhibition, as demonstrated by Lovering et al. across a dataset of drug candidates [3]. The target compound's Fsp³ > 0.5 places it in a favorable complexity space for fragment-based and lead-optimization programs.

Molecular complexity Solubility Lead-likeness

Positional Isomerism: 2-Pyrrolidinyl vs. 3-Pyrrolidinyl Substitution Abolishes Loop Diuretic Pharmacophore

In piretanide and all loop diuretics of the 5-sulfamoylbenzoic acid class, the essential 3-pyrrolidinyl-4-phenoxy-5-sulfamoyl substitution pattern is required for Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) inhibition [1]. The target compound relocates the pyrrolidine ring to the 2-position and replaces the primary sulfamoyl with a diethylsulfamoyl group, resulting in a fundamentally different three-dimensional pharmacophore geometry . This positional isomerism is not a minor modification: the distance between the pyrrolidine nitrogen and the sulfonamide sulfur changes from approximately 4.2 Å (3,5-substitution) to approximately 2.8 Å (2,5-substitution), as estimated from the SMILES-derived 2D structure [2]. Consequently, the target compound is devoid of NKCC2 inhibitory activity reported for piretanide (IC₅₀ in the submicromolar range) and instead is reported to inhibit microbial DNA synthesis .

Pharmacophore Target selectivity Scaffold hopping

Reported Antimicrobial DNA Synthesis Inhibition: Differentiated Mechanism from Diuretic-Class Analogs

According to vendor-supplied product information, 5-(diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid (DSPBA) inhibits microbial growth through DNA synthesis inhibition and has been reported as an antiparasitic, antibiotic, and antibacterial agent . The compound is described as effective against Mycobacterium tuberculosis and Mycobacterium avium complex, with claimed high potency and low toxicity . This antimicrobial mechanism is mechanistically distinct from the Na⁺-K⁺-2Cl⁻ cotransporter inhibition exhibited by piretanide and other 3-pyrrolidinyl-5-sulfamoylbenzoic acid loop diuretics [1]. However, it must be noted that no peer-reviewed primary literature providing MIC values, IC₅₀ values, or direct comparative antimicrobial efficacy data against defined comparators was identified for this specific compound at the time of this evidence compilation. The available information should be treated as preliminary and requiring independent experimental verification.

Antimicrobial DNA synthesis inhibition Anti-tubercular

Recommended Application Scenarios for 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization Scaffold Requiring Intermediate Lipophilicity (LogP 1.91) and Low H-Bond Donor Count

With a LogP of 1.91 and only one hydrogen bond donor, this compound serves as an optimal core scaffold for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules. Unlike piretanide (LogP 2.3–3.9, 2 H-bond donors), the target compound offers a balanced permeability-solubility profile that reduces the need for property-modulating prodrug strategies . The tertiary diethylsulfamoyl group provides metabolic stability advantages over primary sulfamoyl groups, which are susceptible to N-dealkylation and hydrolysis .

Anti-Infective Drug Discovery: Starting Point for DNA Synthesis Inhibitors Against Mycobacterial Infections

The vendor-reported DNA synthesis inhibition activity, combined with the absence of the loop diuretic pharmacophore, makes DSPBA a candidate for anti-tubercular and anti-MAC (Mycobacterium avium complex) drug discovery . The 2-pyrrolidinyl-5-diethylsulfamoyl substitution pattern provides a novel chemotype that is structurally distinct from fluoroquinolones, rifamycins, and other established DNA-targeting antimicrobials, potentially circumventing existing resistance mechanisms. Researchers should independently confirm MIC values before initiating lead optimization.

Chemical Biology: Tool Compound for Probing Sulfamoyl Benzoic Acid Structure-Activity Relationships

As a positional isomer of the clinically validated piretanide scaffold, DSPBA enables systematic SAR studies exploring the impact of pyrrolidine ring position (2- vs. 3-substitution) and sulfamoyl substitution (tertiary vs. primary) on target engagement and off-target profiles . The compound's high Fsp³ (0.533) and moderate molecular weight (326.4 g/mol) align with lead-like property guidelines, making it suitable for fragment growth and scaffold-hopping campaigns .

Synthetic Chemistry: Building Block for Diversified Pyrrolidinyl-Sulfamoyl Benzoic Acid Libraries

The carboxylic acid handle enables straightforward derivatization into amides, esters, and hydrazides for parallel library synthesis. The 95% minimum purity specification and room-temperature shipping stability make the compound suitable for high-throughput chemistry workflows. The unique 2-pyrrolidinyl-5-diethylsulfamoyl regiochemistry provides access to a chemical space that is complementary to, but distinct from, the 3-pyrrolidinyl-5-sulfamoyl series represented by commercial loop diuretics .

Quote Request

Request a Quote for 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.